

Technical Support Center: C₁₄H₁₈BrN₅O₂ (Zanubrutinib)

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Compound of Interest

Compound Name: C₁₄H₁₈BrN₅O₂

Cat. No.: B12631912

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Welcome to the technical support center for **C₁₄H₁₈BrN₅O₂**, also known as Zanubrutinib. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the solubility and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is **C₁₄H₁₈BrN₅O₂** (Zanubrutinib) and what are its basic properties?

A1: Zanubrutinib (chemical formula: C₂₇H₂₉N₅O₃) is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class 2 drug, which means it has high permeability but low aqueous solubility.[3] It is supplied as a white to off-white solid.[3]

Q2: I am having trouble dissolving Zanubrutinib in aqueous buffers. Why is this happening?

A2: Zanubrutinib is practically insoluble in water and sparingly soluble in aqueous buffers.[1][3] This is a known characteristic of the compound due to its molecular structure. Direct dissolution in aqueous media will likely result in poor solubility and potential precipitation.

Q3: What are the recommended solvents for creating a stock solution?

A3: Zanubrutinib is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[1] For high concentration stock solutions, DMSO and

DMF are recommended. It's advised to use fresh, anhydrous DMSO as moisture can reduce solubility.[4]

Q4: My Zanubrutinib solution appears cloudy or has precipitated after dilution into my aqueous cell culture media. What should I do?

A4: This is a common issue known as "precipitation upon dilution." It occurs when a drug dissolved in a high-concentration organic stock solution is diluted into an aqueous buffer where its solubility is much lower. To troubleshoot, consider the following:

- Lower the final concentration: Ensure your final working concentration in the aqueous medium does not exceed the aqueous solubility limit.
- Use a co-solvent or formulation: For in vivo studies or challenging in vitro systems, using co-solvents like PEG300, Tween-80, or complexing agents like SBE- β -CD can help maintain solubility.[5]
- Optimize dilution method: Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. Avoid adding the buffer to the stock solution.
- Gentle warming and sonication: If precipitation occurs, gentle warming (e.g., to 37°C) and/or sonication can sometimes help redissolve the compound.[5] However, be mindful of the compound's stability under these conditions.

Q5: How stable is Zanubrutinib in different conditions?

A5:

- Solid Form: When stored as a solid at -20°C, Zanubrutinib is stable for at least 4 years.[1]
- Organic Stock Solutions: Stock solutions in DMSO can be stored at -20°C for the long term (months) or at 4°C for the short term (days to weeks).[2] It is recommended to aliquot solutions to avoid repeated freeze-thaw cycles.[5]
- Aqueous Solutions: Aqueous solutions are not recommended for storage for more than one day.[1] The compound shows degradation under acidic and alkaline conditions.[6] It is stable under neutral, photolytic, and thermal stress conditions.[6]

Troubleshooting Guides

Issue 1: Preparing a Concentrated Stock Solution

Problem: The solid Zanubrutinib is not fully dissolving in the chosen organic solvent.

Potential Cause	Solution
Incorrect Solvent	Ensure you are using an appropriate organic solvent like DMSO or DMF.[1]
Concentration Too High	Check the solubility limits in the table below. Do not attempt to exceed the maximum solubility.
Insufficient Mixing	Vortex or sonicate the solution to aid dissolution. Gentle warming may also be applied.[5]
Solvent Quality	Use fresh, high-purity, anhydrous solvents. Old or water-containing DMSO can have lower solvating power.[4]

Data Presentation: Solubility

Solvent	Approximate Solubility	Reference
DMSO	~94 mg/mL	[4]
DMSO	~5 mg/mL	[1][7]
DMF	~10 mg/mL	[1][7]
Ethanol	~5 mg/mL	[1][7]
Ethanol	~9 mg/mL (with sonication)	[8]
DMF:PBS (pH 7.2) (1:5)	~0.16 mg/mL	[1][7]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL	[5]
10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL	[5]

Note: Solubility values can vary between suppliers and batches. The higher value for DMSO (94 mg/mL) may represent the upper limit under optimized conditions.

Issue 2: Precipitation in Aqueous Media During Experiments

Problem: After diluting the DMSO stock solution into cell culture media or PBS, a precipitate forms.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

- Materials: **C14H18BrN5O2** (Zanubrutinib, FW: 471.55 g/mol), anhydrous DMSO, sterile microcentrifuge tubes.
- Calculation: To make a 10 mM solution, you need 4.7155 mg of Zanubrutinib per 1 mL of DMSO.
- Procedure: a. Weigh out the required amount of Zanubrutinib powder in a sterile tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex thoroughly. If needed, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution. d. Visually inspect the solution to ensure it is clear and free of particulates. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store at -20°C for long-term use or 4°C for short-term use.[2]

Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays

- Materials: 10 mM Zanubrutinib DMSO stock, sterile aqueous buffer (e.g., PBS, cell culture medium).
- Procedure: a. Pre-warm the aqueous buffer to 37°C. b. Vigorously vortex or stir the aqueous buffer. c. While stirring, add the required volume of the 10 mM DMSO stock solution drop-by-drop to the buffer. For example, to make a 10 µM solution, add 1 µL of 10 mM stock to 999 µL of buffer. d. Ensure the final concentration of DMSO is non-toxic to your cells (typically

≤0.5%). e. Use the freshly prepared working solution immediately. Do not store aqueous dilutions for more than a day.[1]

Signaling Pathway

Zanubrutinib is an inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[9][10] Inhibition of BTK blocks downstream signaling cascades that are essential for B-cell proliferation, survival, and activation.[2]

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